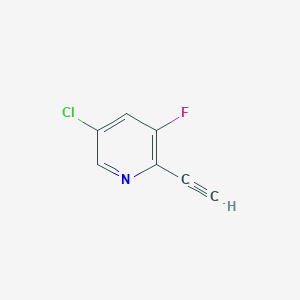

5-Chloro-2-ethynyl-3-fluoropyridine

Description

5-Chloro-2-ethynyl-3-fluoropyridine is a halogenated pyridine derivative characterized by a chloro group at position 5, an ethynyl group at position 2, and a fluoro substituent at position 3. This compound’s structure combines electron-withdrawing halogens (Cl, F) with a reactive ethynyl moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and pharmaceutical development . The ethynyl group’s linear geometry and high reactivity enable its use in constructing conjugated systems or functionalizing aromatic frameworks.

Properties

IUPAC Name |

5-chloro-2-ethynyl-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENVIOPJITZMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726197 | |

| Record name | 5-Chloro-2-ethynyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256808-79-3 | |

| Record name | 5-Chloro-2-ethynyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction , which involves the reaction of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.

Industrial Production Methods: Industrial production of 5-Chloro-2-ethynyl-3-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethynyl-3-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions like Sonogashira and Suzuki-Miyaura.

Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.

Bases: Triethylamine, potassium carbonate, and sodium hydroxide are commonly used bases.

Major Products Formed:

Substituted Pyridines: Formed through substitution reactions.

Haloalkenes: Formed through addition reactions with halogens.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 5-Chloro-2-ethynyl-3-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of halogenated and ethynyl-substituted pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynyl-3-fluoropyridine depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the ethynyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, making it a versatile reagent in organic synthesis.

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen and ethynyl groups can enhance the compound’s binding affinity and specificity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Bioactivity: No direct studies on the target compound’s bioactivity were found. However, structural analogs (e.g., ) highlight the importance of substituent bulkiness for antimicrobial effects .

Biological Activity

5-Chloro-2-ethynyl-3-fluoropyridine is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate current research findings regarding its biological activity, including its mechanisms of action, cytotoxic effects, and therapeutic potential.

This compound is characterized by the presence of a pyridine ring with chloro and fluorine substituents. The ethynyl group contributes to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

1. Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against the K562 human chronic myelogenous leukemia cell line, revealing an IC50 value indicating potent growth inhibition. The compound was found to induce apoptosis in a dose-dependent manner, as evidenced by increased apoptotic markers such as cleaved caspases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 | 0.84 | Induces apoptosis |

The mechanism by which this compound exerts its cytotoxic effects involves the downregulation of critical signaling pathways associated with cancer cell survival. Specifically, it affects the BCR-ABL pathway, which is crucial in chronic myelogenous leukemia, leading to reduced phosphorylation levels of key proteins involved in cell proliferation .

3. Structure-Activity Relationship (SAR)

The introduction of halogen atoms, such as chlorine and fluorine, has been shown to enhance the biological activity of similar compounds. The presence of these substituents improves the lipophilicity and bioavailability of the compounds, which are essential for their therapeutic efficacy .

4. Pharmacokinetics and Bioavailability

Fluorinated compounds like this compound often display improved metabolic stability and longer half-lives compared to their non-fluorinated counterparts. This is attributed to their resistance to enzymatic degradation and enhanced interaction with biological targets .

Case Study 1: Anticancer Activity

In a preclinical study involving K562 cells, treatment with this compound resulted in significant apoptosis as measured by flow cytometry. The study highlighted that at a concentration of 4 µM, the percentage of apoptotic cells increased from 4.14% (control) to 24.31% . This finding underscores the compound's potential as an anticancer agent.

Case Study 2: Enzymatic Interactions

Research into enzymatic synthesis involving fluorinated compounds has indicated that this compound could serve as a substrate for cytochrome P450 enzymes, which are vital for drug metabolism and activation . This interaction may enhance its therapeutic applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.